![molecular formula C20H13ClN2O2S2 B2928673 N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide CAS No. 330677-90-2](/img/structure/B2928673.png)

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

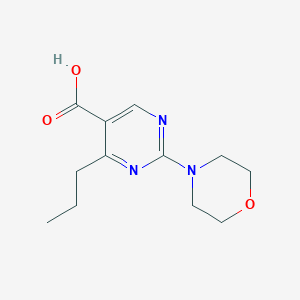

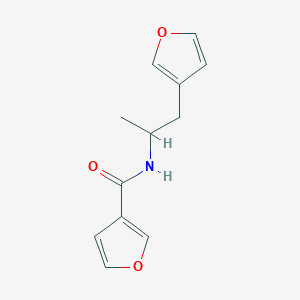

“N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide” is a complex organic compound that contains several functional groups, including a chlorothiophene, a thiazole, and a phenoxybenzamide . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through multi-step processes involving condensation reactions . For example, thiazole derivatives can be synthesized by condensing heterocyclic/aromatic aldehydes with heterocyclic/aromatic amines .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Physical and Chemical Properties Analysis

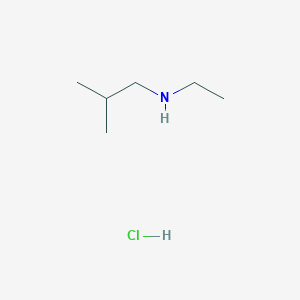

The physical and chemical properties of similar compounds have been described. For example, “(5-chlorothiophen-2-yl)methanamine hydrochloride” has a molecular weight of 184.09 and is a solid at room temperature .Aplicaciones Científicas De Investigación

Novel 4-Thiazolidinone Derivatives as Agonists of Benzodiazepine Receptors

Research by Faizi et al. (2017) explores the design, synthesis, and pharmacological evaluation of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives as anticonvulsant agents. These compounds interact with benzodiazepine receptors and show considerable anticonvulsant activity, with some also demonstrating sedative-hypnotic activity without impairing learning and memory. This study highlights the potential application of such compounds in developing new medications for neurological disorders (Faizi et al., 2017).

Molecular Structure Analysis of N-3-Hydroxyphenyl-4-Methoxybenzamide

Karabulut et al. (2014) focused on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, a related compound. Using X-ray diffraction and DFT calculations, the study evaluated how intermolecular interactions like dimerization and crystal packing affect the molecular geometry, specifically analyzing bond lengths, bond angles, and dihedral angles (Karabulut et al., 2014).

Synthesis Methods and Characterization

Ermiş and Durmuş (2020) investigated the synthesis of novel thiophene-benzothiazole derivative azomethine and amine compounds. This study included characterizations by various spectroscopic techniques and elemental analysis, providing insights into efficient synthesis methods and the structural properties of these compounds (Ermiş & Durmuş, 2020).

Anticonvulsant and Antitumor Activities

Further research has been conducted on the anticonvulsant and antitumor activities of derivatives of similar compounds. Studies by Sych et al. (2018) and Yurttaş et al. (2015) have explored the potential anticonvulsant and anticancer properties of various derivatives, providing a basis for their application in medicinal chemistry (Sych et al., 2018); (Yurttaş et al., 2015).

Impact of Environmental Factors

The effect of environmental factors like solvent polarity on the electronic absorption behaviors of related compounds has also been a topic of interest. This area of research contributes to understanding how these compounds behave under different conditions, which is crucial for their application in various scientific domains (Kundu et al., 2019).

Mecanismo De Acción

Target of Action

The primary targets of this compound are the enzymes COX-1 , COX-2 , and 5-LOX . These enzymes play a crucial role in the inflammatory response. COX-1 and COX-2 are responsible for the conversion of arachidonic acid into prostaglandins .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It has been found to be a potent inhibitor of COX-2, exhibiting IC50 values in the range of 0.76–9.01 μM . This means it can effectively prevent the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation.

Biochemical Pathways

The inhibition of COX-2 by this compound affects the arachidonic acid pathway. Normally, COX-2 would convert arachidonic acid into prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, this compound prevents the production of prostaglandins, thereby reducing inflammation .

Result of Action

The result of the compound’s action is a reduction in inflammation. By inhibiting COX-2 and preventing the production of prostaglandins, the compound can effectively reduce the inflammatory response .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s storage conditions can affect its stability. It is recommended to keep the compound in a dark place, under an inert atmosphere . The compound’s efficacy can also be influenced by factors such as the concentration used and the specific conditions of the biological system in which it is used .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide are largely determined by its interactions with various biomolecules. For instance, it has been found to inhibit the enzymes COX-1, COX-2, and 5-LOX, which are involved in the inflammatory response . The compound’s interaction with these enzymes is likely due to its thiazole ring, which can form hydrogen bonds and aromatic interactions with amino acid residues in the enzyme’s active site .

Cellular Effects

In cellular systems, this compound has been shown to have anti-inflammatory effects . By inhibiting the aforementioned enzymes, it can reduce the production of pro-inflammatory mediators, thereby modulating the inflammatory response . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the active sites of COX-1, COX-2, and 5-LOX enzymes, inhibiting their activity and reducing the production of pro-inflammatory mediators . This can lead to changes in gene expression and cellular signaling pathways, contributing to its anti-inflammatory effects .

Propiedades

IUPAC Name |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN2O2S2/c21-18-11-10-17(27-18)15-12-26-20(22-15)23-19(24)14-8-4-5-9-16(14)25-13-6-2-1-3-7-13/h1-12H,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGWKLMNFPBQPQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC=C(S4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(5-oxo-7,8-dihydroindolo[2',3':3,4]pyrido[2,1-b]quinazolin-13(5H)-yl)propanoic acid](/img/structure/B2928592.png)

![3-butyl-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928597.png)

![Ethyl 4-[7-[(4-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/no-structure.png)

![Ethyl 2-[2-[2-(3-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2928599.png)

![2-ethyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)butanamide](/img/structure/B2928604.png)

![3-(4-chlorophenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea](/img/structure/B2928606.png)

![3-Amino-3-[3-(difluoromethoxy)phenyl]propanoic acid](/img/structure/B2928607.png)

![N-(3-bromophenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2928609.png)